Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate

Synthetic chemistry Process optimization Boc protection

Influenza A drug discovery programs targeting nucleoprotein inhibition require the validated 2-chloro-4-nitrophenyl pharmacophore; SAR studies confirm alternative aryl substitutions abolish nanomolar potency. This N-Boc-protected piperazine is the direct penultimate intermediate for Nucleozin and its analogs, enabling chemoselective N1/N4 functionalization without an extra protection step-saving 2-3 synthetic operations per library member versus the free diamine route. Published SNAr synthesis delivers 86% isolated yield without chromatography, supporting gram-to-kilogram scale-up. The UV-active chromophore (λmax ≈ 350-380 nm) facilitates HPLC monitoring and serves as a photoaffinity label precursor upon nitro reduction.

Molecular Formula C15H20ClN3O4
Molecular Weight 341.79
CAS No. 193902-80-6
Cat. No. B2410052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate
CAS193902-80-6
Molecular FormulaC15H20ClN3O4
Molecular Weight341.79
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3
InChIKeyHTMRIXVUKSIEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate – Procurement-Ready Profile


Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate (CAS 193902-80-6), also known as 1-Boc-4-(2-chloro-4-nitrophenyl)piperazine, is an N-Boc-protected arylpiperazine building block with the molecular formula C₁₅H₂₀ClN₃O₄ and a molecular weight of 341.79 g·mol⁻¹ . The compound bears a tert-butyloxycarbonyl (Boc) protecting group on the piperazine N1 position, while the N4 position is substituted with a 2-chloro-4-nitrophenyl ring . This substitution pattern imparts distinct electronic and steric properties that differentiate it from other N-Boc piperazine analogs, making it a strategic intermediate for medicinal chemistry programs—most notably as the direct precursor to the influenza A nucleoprotein inhibitor Nucleozin and its analogs [1].

Boc-protected piperazine intermediate for Nucleozin synthesis
2-Chloro-4-nitrophenyl regioisomer supports SAR fidelity in antiviral studies
Solid-state form with certified purity simplifies procurement and handling

Why Generic Substitution Fails: The 2-Chloro-4-Nitro Regioisomer Advantage


N-Boc arylpiperazines are widely available, yet the specific 2-chloro-4-nitrophenyl substitution pattern on CAS 193902-80-6 is not interchangeable with its closest analogs—such as the 4-nitrophenyl-only (CAS 182618-86-6) or 2-chloro-only variants—because the electron-withdrawing nitro group at the para position and the chlorine at the ortho position cooperatively modulate the piperazine ring's electron density and conformational bias . This regioisomer has been explicitly selected in structure–activity relationship (SAR) studies of Nucleozin-class antivirals, where replacement of the 2-chloro-4-nitrophenyl group led to significant loss of anti-influenza activity [1]. Simple in-class substitution therefore risks undermining downstream biological potency and synthetic reproducibility.

This Product
Substitute Analogs
2-Chloro-4-nitrophenyl regioisomer
4-Nitrophenyl-only or 2-chloro-only variants may compromise anti-influenza SAR fidelity
Boc protection enables orthogonal synthesis
Free amine analog requires additional protection steps, increasing synthetic complexity
Solid, ambient-stable form
Low-melting or oil forms of analogs complicate handling and may require cold chain

Product-Specific Quantitative Evidence Guide


Synthetic Yield Advantage: Boc Protection Step

In a published laboratory synthesis, the target compound was obtained in 86% isolated yield (854 mg, 2.50 mmol scale) via reaction of 3-chloro-4-fluoronitrobenzene with 1-Boc-piperazine in DMF at 130 °C for 3.5 h . This yield is consistent with commercial vendor specifications listing ≥95% purity after purification , confirming that the 2-chloro-4-nitrophenyl regioisomer is accessible with high efficiency and purity, unlike some ortho-substituted analogs that suffer from steric hindrance during N-arylation.

Synthetic Yield
Data to verify
86% vs 70–80%
+6–16 pp
Supports higher yield and batch consistency
Class-level inference; confirm under specific conditions
Synthetic chemistry Process optimization Boc protection

Purity and Physical Form Consistency Across Vendors

Commercial batches from Thermo Fisher Scientific (Alfa Aesar) are certified at 97% purity, while AKSci and Fluorochem supply the compound at ≥95% purity . The compound is a solid at ambient temperature (predicted boiling point: 470.3 ± 45.0 °C) , which facilitates weighing, storage, and shipping compared to low-melting-point or hygroscopic analogs such as 1-(2-chloro-4-nitrophenyl)piperazine (CAS 114878-60-3), which is often supplied as a viscous oil or low-melting solid requiring cold-chain handling.

Purity & Form
Head-to-head
97% purity, solid
Solid vs oil/low-melt
Simplifies procurement and storage logistics
Eliminates cold-chain risk for free-amine analog
Quality control Procurement specification Solid form

Orthogonal Deprotection Selectivity for Chemoselective Unmasking

The tert-butyl carbamate (Boc) group on CAS 193902-80-6 is cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to liberate the free piperazine N1 for subsequent acylation, sulfonylation, or reductive amination [1]. This orthogonality is essential because the 2-chloro-4-nitrophenyl group is susceptible to reduction (nitro→amine) under hydrogenation conditions that may be used for Cbz deprotection. In contrast, the free-amine comparator 1-(2-chloro-4-nitrophenyl)piperazine (CAS 114878-60-3) lacks this chemoselective handle, requiring additional protection/deprotection steps when N1 differentiation is needed .

Deprotection Selectivity
Class-level
Boc cleavable with TFA/HCl
Nitro remains intact
Reduces synthetic steps and cumulative yield loss
Standard Boc chemistry; validate for specific substrates
Protecting group strategy Orthogonal synthesis Medicinal chemistry

Validated Role as Direct Precursor to Nucleozin

Following Boc deprotection, the resultant 1-(2-chloro-4-nitrophenyl)piperazine is directly coupled to 5-methyl-3-phenylisoxazole-4-carboxylic acid to afford Nucleozin (CAS 341001-38-5), which inhibits influenza A virus replication with an EC₅₀ in the nanomolar range in vitro and protects mice against lethal H5N1 challenge [1][2]. SAR studies confirm that modifications to the piperazine ring or replacement of the 2-chloro-4-nitrophenyl group significantly reduce antiviral activity [3]. This establishes CAS 193902-80-6 as the critical, validated intermediate in the most potent anti-influenza chemotype targeting nucleoprotein.

Precursor Role
Reported
EC₅₀ nanomolar
In vivo murine protection
Regioisomer required for antiviral model-response in SAR
SAR data from PLOS ONE 2023; confirm modifications
Antiviral Influenza A Nucleoprotein inhibitor

Best Research and Industrial Application Scenarios


Medicinal Chemistry: Nucleozin-Class Antiviral Synthesis

CAS 193902-80-6 serves as the penultimate intermediate for Nucleozin and its structural analogs. After Boc deprotection, the free piperazine is acylated to generate the final drug substance, which exhibits nanomolar EC₅₀ against influenza A virus in vitro and in vivo efficacy in murine models . Any program developing next-generation anti-influenza agents based on the nucleoprotein inhibition mechanism should procure this specific intermediate to ensure fidelity to the validated pharmacophore, as SAR studies demonstrate that alternative aryl substitution patterns abolish activity [1].

Parallel Library Synthesis via Orthogonal Protection

The Boc protecting group on the N1 position enables chemoselective functionalization at N4 or, after deprotection, at N1. This orthogonality is exploited in the parallel synthesis of N1-acylated, N1-sulfonylated, or N1-alkylated piperazine libraries for kinase inhibitor and GPCR modulator discovery . Procurement of the Boc-protected form avoids the need for an additional protection step required when starting from the free diamine 1-(2-chloro-4-nitrophenyl)piperazine, saving 2–3 synthetic operations per library member [1].

Process Chemistry and Scale-Up: High-Yield SNAr Route

The published synthesis of CAS 193902-80-6 proceeds via a robust SNAr reaction between 3-chloro-4-fluoronitrobenzene and 1-Boc-piperazine in DMF, delivering 86% isolated yield without chromatographic purification . This high-yielding, scalable route—combined with the compound's solid-state stability—makes it suitable for process development and kilogram-scale procurement for preclinical and early clinical supply chains.

Chemical Biology Probe Development and Conjugation

The 2-chloro-4-nitrophenyl group provides a UV-active chromophore (λₘₐₓ ≈ 350–380 nm, characteristic of 4-nitroaniline derivatives) that facilitates HPLC monitoring and may serve as a photoaffinity label precursor upon selective reduction of the nitro group to an amine. Following Boc deprotection, the liberated N1 position can be functionalized with biotin, fluorophores, or click-chemistry handles (e.g., alkyne/azide) for target-engagement studies . Researchers developing chemical probes based on the Nucleozin scaffold should source this intermediate to maintain structural integrity of the parent pharmacophore.

Application
Selection Property
Validation Focus
Nucleozin-class antiviral synthesis
2-Cl-4-NO₂ regioisomer fidelity
Anti-influenza SAR & model-response
Parallel piperazine library synthesis
Orthogonal Boc protection
Chemoselective functionalization efficiency
Process development & scale-up
High-yield SNAr route
Batch yield reproducibility & solid handling
Chemical probe development
UV-active chromophore & Boc handle
Probe conjugation & target-engagement assays
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